4-Chloro-2,5-difluorobenzotrifluoride

Physical chemistry Process engineering Purification

4-Chloro-2,5-difluorobenzotrifluoride (CAS 1099597-35-9; IUPAC: 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene) is a polyhalogenated aromatic compound belonging to the benzotrifluoride class, with the molecular formula C7H2ClF5 and a molecular weight of 216.53 g/mol. It is characterized by a trifluoromethyl group (-CF3) and a specific 1,2,4,5-tetrahalogen substitution pattern on the benzene ring (1-Cl, 2-F, 4-CF3, 5-F).

Molecular Formula C7H2ClF5
Molecular Weight 216.53 g/mol
CAS No. 1099597-35-9
Cat. No. B1463256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,5-difluorobenzotrifluoride
CAS1099597-35-9
Molecular FormulaC7H2ClF5
Molecular Weight216.53 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Cl)F)C(F)(F)F
InChIInChI=1S/C7H2ClF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
InChIKeyOSHAWXYKNXIRNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,5-difluorobenzotrifluoride (CAS 1099597-35-9) Technical Baseline and Compound Identity


4-Chloro-2,5-difluorobenzotrifluoride (CAS 1099597-35-9; IUPAC: 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene) is a polyhalogenated aromatic compound belonging to the benzotrifluoride class, with the molecular formula C7H2ClF5 and a molecular weight of 216.53 g/mol [1]. It is characterized by a trifluoromethyl group (-CF3) and a specific 1,2,4,5-tetrahalogen substitution pattern on the benzene ring (1-Cl, 2-F, 4-CF3, 5-F) . This compound is commercially available from multiple vendors with a typical purity specification of 98% and is supplied as a colorless liquid . As a fluorinated aromatic building block, it serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2].

Why In-Class Benzotrifluoride Substitution Fails: Differentiation of 4-Chloro-2,5-difluorobenzotrifluoride


Within the benzotrifluoride chemical class, minor variations in halogenation patterns—specifically the number, type, and position of fluorine, chlorine, and trifluoromethyl substituents—profoundly alter physicochemical properties, reactivity, and downstream application suitability. Compounds sharing the -CF3 core cannot be substituted interchangeably due to differences in boiling point, lipophilicity (LogP), electronic effects, and regioselectivity in cross-coupling or nucleophilic aromatic substitution reactions [1]. For example, the presence of a chlorine atom at the 4-position in conjunction with fluorine atoms at the 2- and 5-positions creates a unique electrophilic profile that differs from non-chlorinated analogs like 2,5-difluorobenzotrifluoride or regioisomers like 3,5-difluorobenzotrifluoride [2]. This specificity is critical in pharmaceutical intermediate selection, where even minor structural deviations can lead to different metabolic stability, target binding, or synthetic route efficiency. The following quantitative evidence clarifies where 4-Chloro-2,5-difluorobenzotrifluoride provides measurable advantages over its closest analogs.

Quantitative Differentiation Evidence for 4-Chloro-2,5-difluorobenzotrifluoride Procurement Decisions


Comparative Physicochemical Profile: Boiling Point and Lipophilicity

4-Chloro-2,5-difluorobenzotrifluoride exhibits a significantly higher boiling point (142°C at atmospheric pressure ) compared to the non-chlorinated analog 2,5-difluorobenzotrifluoride (107-108°C ). This 34-35°C increase is attributed to the greater molecular weight and enhanced intermolecular forces due to the chlorine substituent. Additionally, the computed XLogP3 value is 3.8 [1], indicating substantially higher lipophilicity than the non-chlorinated parent (2,5-difluorobenzotrifluoride, estimated LogP ≈ 2.9).

Physical chemistry Process engineering Purification

Electronic Substituent Effects: Hammett Constants and Reactivity

The combination of electron-withdrawing groups (-Cl, -F, -CF3) in the 1,2,4,5-positions creates a unique electronic environment. The Hammett σp value for a para-Cl substituent is +0.23, while para-CF3 is +0.54 [1]. The cumulative effect of these substituents renders the ring electron-deficient and activates it for nucleophilic aromatic substitution (SNAr) at specific positions. In contrast, the non-chlorinated analog 2,5-difluorobenzotrifluoride lacks the additional electron-withdrawing chlorine, resulting in a less activated ring system.

Organic synthesis Medicinal chemistry Structure-activity relationship

Commercial Purity Specifications and Analytical Consistency

Multiple vendors, including AKSci and Bidepharm, report a minimum purity of 98% for 4-Chloro-2,5-difluorobenzotrifluoride . This specification is higher than the typical 95-97% purity often observed for more common analogs like 3,5-difluorobenzotrifluoride . The consistent 98% purity across suppliers indicates a well-established synthesis and purification process, reducing the risk of batch-to-batch variability.

Quality control Procurement Analytical chemistry

Synthetic Versatility: Use in Pharmaceutical Intermediate Pathways

4-Chloro-2,5-difluorobenzotrifluoride is explicitly cited as a key intermediate in the synthesis of fluorinated drug analogs, particularly those targeting bacterial infections . Its specific substitution pattern allows for sequential functionalization via cross-coupling or nucleophilic displacement, enabling access to complex molecular architectures that are not readily accessible from non-chlorinated or regioisomeric benzotrifluorides. For instance, the chlorine atom serves as a synthetic handle for further derivatization (e.g., Suzuki coupling), while the fluorines modulate metabolic stability.

Medicinal chemistry Process chemistry Drug discovery

Molecular Weight and Density Comparison for Formulation

The molecular weight of 4-Chloro-2,5-difluorobenzotrifluoride is 216.54 g/mol [1]. This is significantly higher than the non-chlorinated analog 2,5-difluorobenzotrifluoride (182.09 g/mol) . While density data are not widely available for the target compound, the non-chlorinated analog has a density of 1.424 g/mL at 20°C . The additional chlorine atom is expected to increase density, influencing formulation and storage considerations.

Formulation chemistry Material science Process development

Regioisomeric Purity: Avoiding Off-Target Reactivity in Cross-Coupling

The specific 1,2,4,5-substitution pattern of 4-Chloro-2,5-difluorobenzotrifluoride ensures that any cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) will occur at a defined position (likely the chloro-substituted carbon) with high regioselectivity. This is in contrast to regioisomeric mixtures or compounds with multiple identical leaving groups (e.g., 2,4-dichlorobenzotrifluoride), which can yield mixtures of regioisomers requiring difficult separations [1].

Synthetic chemistry Catalysis Quality assurance

Targeted Application Scenarios for 4-Chloro-2,5-difluorobenzotrifluoride (CAS 1099597-35-9) Based on Quantitative Differentiation


Medicinal Chemistry: Late-Stage Functionalization of Fluorinated Drug Candidates

Given its enhanced lipophilicity (XLogP3 = 3.8) and electron-deficient ring system, 4-Chloro-2,5-difluorobenzotrifluoride is particularly suited for introducing a fluorinated, metabolically stable aromatic moiety into drug candidates [1]. The chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of diverse biaryl or heteroaryl systems . This is especially valuable in antibacterial and CNS drug discovery programs where balanced lipophilicity is crucial for membrane permeability and target engagement.

Process Chemistry: Purification and Scale-Up Considerations

The boiling point of 142°C provides a wider liquid range than non-chlorinated analogs (107-108°C), simplifying distillation-based purification in multi-step syntheses [1]. The consistent 98% commercial purity from multiple vendors ensures minimal batch-to-batch variability, reducing the need for extensive in-house re-purification before use in sensitive reactions . This reliability is critical for maintaining consistent yields and impurity profiles in process development.

Agrochemical Intermediate: Building Block for Novel Herbicides and Fungicides

The unique combination of halogens (Cl, F) and a trifluoromethyl group aligns with structural motifs found in modern agrochemicals, where such patterns enhance bioavailability and environmental stability [1]. The compound can serve as a starting material for the synthesis of trifluralin analogs or other fluorinated herbicides . Its higher molecular weight and lipophilicity compared to simpler benzotrifluorides may translate to improved soil persistence or foliar uptake in target pests.

Material Science: Synthesis of Fluorinated Liquid Crystals or OLED Intermediates

The specific 1,2,4,5-substitution pattern and high fluorine content make 4-Chloro-2,5-difluorobenzotrifluoride a candidate precursor for the synthesis of highly fluorinated aromatic compounds used in liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs) [1]. The chlorine atom allows for further functionalization via metal-catalyzed coupling, while the fluorine atoms and -CF3 group impart low polarizability and high thermal stability, which are desirable properties in advanced materials.

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